

ATTO 488 NHS Ester: A Technical Guide for Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATTO 488 NHS ester	
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ATTO 488 NHS ester is a fluorescent labeling reagent widely utilized in biological research for the covalent attachment of the bright and photostable ATTO 488 dye to primary amino groups on proteins, peptides, and other biomolecules. This guide provides an in-depth overview of its properties, labeling protocols, and applications.

Core Properties and Quantitative Data

ATTO 488 is a rhodamine-based dye known for its excellent water solubility, high fluorescence quantum yield, and exceptional thermal and photochemical stability.[1][2][3] These characteristics make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy, and flow cytometry.[2][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient labeling of molecules containing primary amines.

The key quantitative specifications for **ATTO 488 NHS ester** are summarized in the table below.



Property	Value	Reference
Molecular Weight	686.67 g/mol	[1]
686.7 g/mol	[5]	
686.66 g/mol		_
Molecular Formula	C29H26N4O12S2	[1][5]
Excitation Maximum (λmax)	501 nm	[2]
Emission Maximum (λfl)	523 nm	[2]
Molar Extinction Coefficient (εmax)	9.0 x 10 ⁴ M ⁻¹ cm ⁻¹	[2]
Fluorescence Quantum Yield (ηfl)	80%	[2]
Fluorescence Lifetime (τfl)	4.1 ns	[2]

Experimental Protocols

The following sections detail standardized procedures for labeling proteins and oligonucleotides with **ATTO 488 NHS ester**.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with **ATTO 488 NHS ester**. Optimization may be required for specific proteins and applications.

- 1. Preparation of Reagents:
- Protein Solution: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.[3] Protein solutions must be free of amine-containing substances like Tris or glycine.[3] If the protein is in a Tris-based buffer, dialysis against PBS is required.
 [3]
- Dye Solution: Immediately before use, dissolve the ATTO 488 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[3]



2. Labeling Reaction:

- The optimal molar ratio of dye to protein can vary, so it is recommended to test different ratios. A starting point is a twofold molar excess of the reactive dye added to the protein solution.[3]
- Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[3][4] The optimal pH for the coupling reaction is between 8.0 and 9.0.[6]
- 3. Purification of the Conjugate:
- Separate the labeled protein from the unreacted dye using gel permeation chromatography.
 A Sephadex G-25 column is commonly recommended for this purpose.[3][6]
- Equilibrate the column with a suitable buffer, such as PBS (pH 7.4).
- Apply the reaction mixture to the column and elute the conjugate with the same buffer. The first colored, fluorescent band to elute will be the labeled protein.
- 4. Determination of Degree of Labeling (DOL):
- The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~501 nm).
- The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is typically between 2 and 10.[4]

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

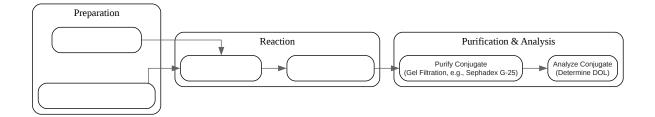
- 1. Preparation of Reagents:
- Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[3]



- Dye Solution: Prepare a 5 mg/mL solution of ATTO 488 NHS ester in anhydrous DMF.[3]
- 2. Labeling Reaction:
- Add approximately 30 μL of the dye solution to 50 μL of the oligonucleotide solution.[3]
- Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH can be adjusted to 7.0-7.5.[3]
- 3. Purification:
- The labeled oligonucleotide can be purified from the free dye using methods such as gel filtration or reversed-phase HPLC.[3]

Workflow and Pathway Visualizations

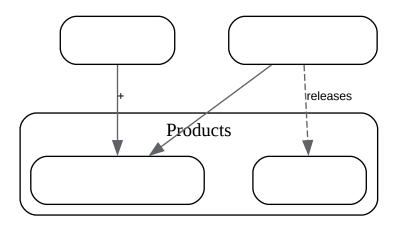
The following diagrams illustrate the general workflow for protein labeling and the chemical reaction pathway.



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Caption: General workflow for protein labeling with ATTO 488 NHS ester.





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Caption: Amine-reactive labeling chemistry of **ATTO 488 NHS ester**.

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- To cite this document: BenchChem. [ATTO 488 NHS Ester: A Technical Guide for Labeling and Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371995#atto-488-nhs-ester-molecular-weight]

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